molecular formula C15H12FN5O B2581363 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide CAS No. 1796959-35-7

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide

Cat. No. B2581363
CAS RN: 1796959-35-7
M. Wt: 297.293
InChI Key: VXEQJQAJVASPLD-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide, also known as PF-06463922, is a small molecule drug that has been developed by Pfizer for the treatment of cancer. This compound is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, which plays a crucial role in the DNA damage response pathway.

Scientific Research Applications

Translocator Protein 18 kDa (TSPO) Ligands

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to that of the parent molecule. Radiolabeled versions of these compounds were investigated for their potential as in vivo PET-radiotracers for imaging neuroinflammation, with one derivative showing significantly higher brain uptake in a rodent model of neuroinflammation (Damont et al., 2015).

Radiosynthesis of PET Ligands

The synthesis of [18F]DPA-714, a selective ligand for imaging the translocator protein (18 kDa) with PET, highlights the chemical versatility of pyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools. DPA-714, designed with a fluorine atom, allows for labeling with fluorine-18 and in vivo imaging using positron emission tomography (PET), demonstrating the compound's utility in developing diagnostic agents for neuroinflammation and potentially other TSPO-related pathologies (Dollé et al., 2008).

TSPO Ligands for Cancer Imaging

Further research into pyrazolopyrimidines led to the discovery of novel TSPO ligands with significantly enhanced affinity compared to existing ligands, such as DPA-714. These novel ligands, radiolabeled with fluorine-18, were developed for molecular imaging of TSPO-expressing cancers, demonstrating the potential of these compounds in cancer diagnosis and possibly in monitoring the efficacy of cancer therapies (Tang et al., 2013).

Molecular Probes Based on Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine Scaffold

The development of molecular probes for the A2A adenosine receptor based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives demonstrates the application of pyrazolo[1,5-a]pyrimidines in studying receptor-ligand interactions. These probes, designed with various functional groups, have been used to study the A2A adenosine receptor, highlighting the utility of such compounds in pharmacological research and drug development (Kumar et al., 2011).

properties

IUPAC Name

2-(2-fluorophenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-12-5-2-1-4-11(12)8-15(22)20-13-9-14(18-10-17-13)21-7-3-6-19-21/h1-7,9-10H,8H2,(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEQJQAJVASPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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